Four-Membered Ring Conformation Alters Peptide Backbone Geometry Relative to Proline
The azetidine ring of L-Aze imposes distinct backbone conformational preferences compared to the pyrrolidine ring of L-proline. Energy computations on N-acetyl-Aze-N'-methylamide and Aze-containing dipeptides demonstrate that the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro in both the single residue and dipeptide contexts, resulting in increased backbone flexibility due to reduced repulsive noncovalent interactions between ring atoms and neighboring residues [1]. This entropic effect lessens the stability of ordered polypeptide conformations relative to the disordered statistical coil. Ab initio HF and density functional calculations further reveal that ring contraction from Pro to Aze produces remarkable changes in C'-N imide bond length and N-Cα bond angles, with the four-membered ring exhibiting less puckered structure and altered cis-trans isomerization barriers [2].
| Evidence Dimension | Conformational energy favorability of collagen-like near-extended conformation |
|---|---|
| Target Compound Data | Aze residue: collagen-like near-extended conformation is energetically less favorable |
| Comparator Or Baseline | L-Proline residue: collagen-like near-extended conformation is energetically more favorable |
| Quantified Difference | Qualitative energy preference difference; Aze peptides are more flexible with decreased constraints |
| Conditions | Energy computations on N-acetyl-Aze-N'-methylamide and Aze-containing dipeptides (Biopolymers, 1990); ab initio HF/DFT with SCRF method on Ac-Aze-NHMe dipeptide (J Phys Chem B, 2007) |
Why This Matters
This conformational differentiation enables researchers to deliberately tune peptide backbone rigidity and secondary structure propensity when selecting Aze-based building blocks over Pro-based alternatives for peptidomimetic design.
- [1] Zagari A, Némethy G, Scheraga HA. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-959. PMID: 2092823. DOI: 10.1002/bip.360300909. View Source
- [2] Jhon JS, Kang YK. Conformational preferences of proline analogues with different ring size. J Phys Chem B. 2007;111(13):3496-3507. PMID: 17388495. DOI: 10.1021/jp066835z. View Source
